![molecular formula C13H17NO3 B8066484 benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a chemical compound with the molecular formula C13H17NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a trans-3-hydroxycyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate typically involves the reaction of benzyl chloroformate with trans-3-hydroxycyclopentylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethyl acetate. The reaction mixture is stirred at room temperature, and the product is isolated by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of benzyl (trans-3-oxocyclopentyl)carbamate.
Reduction: Formation of benzyl (trans-3-aminocyclopentyl)carbamate.
Substitution: Formation of substituted benzyl (trans-3-hydroxycyclopentyl)carbamates.
Scientific Research Applications
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the trans-3-hydroxycyclopentyl group, making it less sterically hindered.
trans-3-Hydroxycyclopentyl carbamate: Lacks the benzyl group, affecting its lipophilicity and reactivity.
Benzyl (cis-3-hydroxycyclopentyl)carbamate: Has a different stereochemistry, which can influence its biological activity and interactions.
Uniqueness
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is unique due to its specific stereochemistry and combination of functional groups.
Properties
IUPAC Name |
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
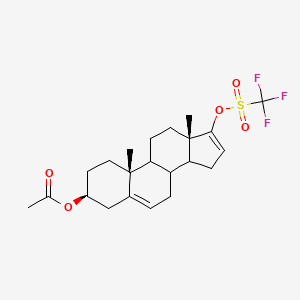
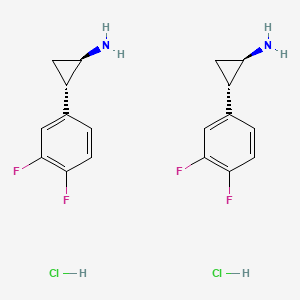

![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)

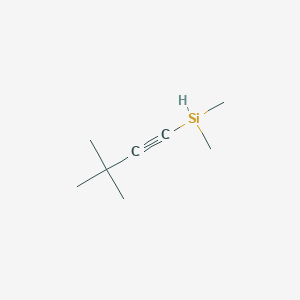
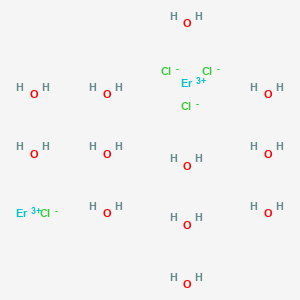
![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)

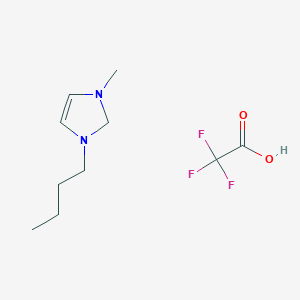
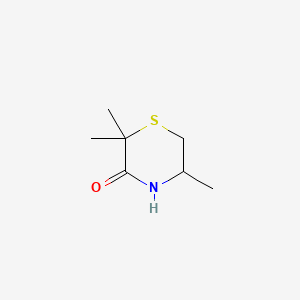
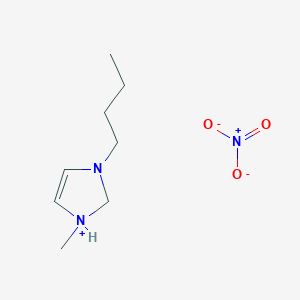

![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
